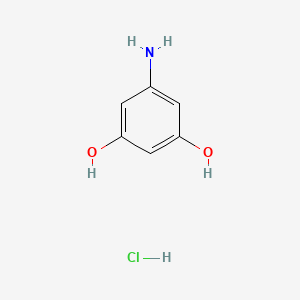

5-Aminobenzene-1,3-diol hydrochloride

Description

The exact mass of the compound 5-Aminobenzene-1,3-diol hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 184687. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Aminobenzene-1,3-diol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Aminobenzene-1,3-diol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-aminobenzene-1,3-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2.ClH/c7-4-1-5(8)3-6(9)2-4;/h1-3,8-9H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZZCDQPCQIUGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332615 | |

| Record name | 5-aminobenzene-1,3-diol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6318-56-5 | |

| Record name | 6318-56-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6318-56-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-aminobenzene-1,3-diol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Aminobenzene-1,3-diol Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical and physical properties of 5-Aminobenzene-1,3-diol hydrochloride (also known as 5-aminoresorcinol hydrochloride). This document consolidates available data on its characteristics, experimental protocols for its synthesis and analysis, and explores its potential biological significance.

Core Chemical Properties

5-Aminobenzene-1,3-diol hydrochloride is an aromatic amine hydrochloride salt. The presence of the amino and hydroxyl groups on the benzene ring makes it a versatile intermediate in organic synthesis.

Identifiers and Molecular Structure

| Property | Value | Source |

| IUPAC Name | 5-aminobenzene-1,3-diol;hydrochloride | PubChem[1] |

| Synonyms | 5-Aminoresorcinol hydrochloride, 5-amino-1,3-benzenediol hydrochloride | PubChem[1] |

| CAS Number | 6318-56-5 | American Elements[2] |

| Molecular Formula | C₆H₈ClNO₂ | PubChem[1] |

| Molecular Weight | 161.59 g/mol | PubChem[1] |

| Canonical SMILES | C1=C(C=C(C=C1O)O)N.Cl | PubChem[1] |

| InChI Key | VNZZCDQPCQIUGG-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Data

A summary of the available quantitative data for 5-Aminobenzene-1,3-diol and its hydrochloride salt is presented below. It is important to note that some of the data pertains to the free base, 5-aminobenzene-1,3-diol.

| Parameter | Value | Compound | Source |

| Melting Point | 150-152 °C | 5-Aminobenzene-1,3-diol (free base) | Sigma-Aldrich[3] |

| Boiling Point (Predicted) | 341.9 ± 12.0 °C | 5-Aminobenzene-1,3-diol (free base) | LookChem[4] |

| pKa (Predicted) | 9.50 ± 0.10 | 5-Aminobenzene-1,3-diol (free base) | Guidechem[5] |

| LogP (Predicted) | -0.2 | 5-Aminobenzene-1,3-diol (free base) | LookChem[4] |

| Topological Polar Surface Area | 66.5 Ų | 5-Aminobenzene-1,3-diol (free base) | PubChem[1] |

Spectral Data

Currently, limited experimental spectral data for 5-Aminobenzene-1,3-diol hydrochloride is publicly available. The following ¹H NMR data has been reported:

-

¹H NMR (400 MHz, CD₃OD): δ 6.27 (s, 2H), 6.32 (s, 1H)[6]

No experimental ¹³C NMR, IR, or UV-Vis spectra for the hydrochloride salt have been identified in the public domain at the time of this report.

Experimental Protocols

This section details the synthetic and analytical methodologies relevant to 5-Aminobenzene-1,3-diol hydrochloride.

Synthesis of 5-Aminobenzene-1,3-diol Hydrochloride

A reported synthesis of 5-Aminobenzene-1,3-diol hydrochloride involves the amination of phloroglucinol.

Materials:

-

Phloroglucinol

-

Concentrated ammonia solution

-

6N Hydrochloric acid

-

Methanol

-

Dichloromethane

-

Argon or other inert gas

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., argon), add phloroglucinol.

-

Add concentrated ammonia solution to the phloroglucinol.

-

Stir the reaction mixture at room temperature for 24 hours.

-

After the reaction is complete, remove the solvent by distillation under reduced pressure.

-

Cool the resulting product in an ice bath.

-

Slowly add 6N hydrochloric acid to form the hydrochloride salt.

-

Remove the solvent by reduced pressure distillation.

-

Purify the final product by reprecipitation from a methanol/dichloromethane solvent mixture to yield 5-aminobenzene-1,3-diol hydrochloride as a yellow solid.

Characterization Protocols

Standard analytical techniques are employed to characterize 5-Aminobenzene-1,3-diol hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent such as Methanol-d₄ (CD₃OD) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum to determine the chemical shifts and integration of the aromatic protons. The expected spectrum for the symmetric 5-aminobenzene-1,3-diol hydrochloride would show distinct signals for the protons on the benzene ring.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum to identify the number of unique carbon environments in the molecule.

Melting Point Determination:

-

Finely powder a small amount of the dry crystalline sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a steady rate (e.g., 2 °C/min) and observe the temperature at which the substance begins to melt and the temperature at which it is completely molten. This range is the melting point.

Logical Workflow and Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of 5-Aminobenzene-1,3-diol hydrochloride and a general representation of its chemical identity.

Caption: Workflow for the synthesis and characterization of 5-Aminobenzene-1,3-diol hydrochloride.

Caption: Key identifiers and structural information for 5-Aminobenzene-1,3-diol hydrochloride.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available information detailing the specific biological activities or the involvement of 5-Aminobenzene-1,3-diol hydrochloride in any signaling pathways. Its structural similarity to other aminophenols suggests potential for investigation in various biological contexts, but further research is required to elucidate any pharmacological or physiological effects.

Safety Information

Based on available safety data sheets, 5-Aminobenzene-1,3-diol hydrochloride is classified with the following hazards:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound.

Conclusion

5-Aminobenzene-1,3-diol hydrochloride is a well-defined chemical entity with established synthetic routes and basic characterization data. However, a comprehensive understanding of its physicochemical properties is hampered by the lack of publicly available experimental data for the hydrochloride salt, particularly its melting and boiling points, and a full suite of spectral analyses. Furthermore, its biological role remains unexplored. This technical guide serves as a foundational resource for researchers and professionals, highlighting the current state of knowledge and identifying key areas for future investigation to fully unlock the potential of this compound in chemical synthesis and drug development.

References

- 1. 5-Aminobenzene-1,3-diol hydrochloride | C6H8ClNO2 | CID 459248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. 5-aminobenzene-1,3-diol | 20734-67-2 [sigmaaldrich.com]

- 4. lookchem.com [lookchem.com]

- 5. Page loading... [guidechem.com]

- 6. 5-AMINOBENZENE-1,3-DIOL HYDROCHLORIDE CAS#: 6318-56-5 [amp.chemicalbook.com]

In-Depth Technical Guide: 5-Aminobenzene-1,3-diol hydrochloride (CAS: 6318-56-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 5-Aminobenzene-1,3-diol hydrochloride (also known as 5-aminoresorcinol hydrochloride), a fine chemical intermediate with potential applications in organic synthesis and pharmaceutical development. This document collates available data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and outlines a general workflow for its preparation and characterization.

While its structural analogues, such as other resorcinol and aminophenol derivatives, have been investigated for various biological activities, there is currently a notable lack of publicly available data on the specific biological functions or pharmacological profile of 5-Aminobenzene-1,3-diol hydrochloride.[1][2][3][4][5] This guide serves as a foundational resource for researchers interested in exploring the potential of this compound.

Chemical and Physical Properties

The following tables summarize the known and computed physicochemical properties of 5-Aminobenzene-1,3-diol hydrochloride and its corresponding free base, 5-Aminobenzene-1,3-diol.

Table 1: Properties of 5-Aminobenzene-1,3-diol hydrochloride

| Property | Value | Source(s) |

| CAS Number | 6318-56-5 | [6][7][8] |

| Molecular Formula | C₆H₈ClNO₂ | [6][9] |

| Molecular Weight | 161.59 g/mol | [6][9] |

| IUPAC Name | 5-aminobenzene-1,3-diol;hydrochloride | [6] |

| Synonyms | 5-aminoresorcinol hydrochloride, 3,5-dihydroxyaniline hydrochloride | N/A |

| Physical Form | Solid (predicted) | N/A |

| Solubility | No experimental data available | N/A |

| Melting Point | No experimental data available | N/A |

| Boiling Point | No experimental data available | N/A |

Table 2: Properties of 5-Aminobenzene-1,3-diol (Free Base)

| Property | Value | Source(s) |

| CAS Number | 20734-67-2 | [10][11][12][13] |

| Molecular Formula | C₆H₇NO₂ | [11][13] |

| Molecular Weight | 125.13 g/mol | [13] |

| Melting Point | 150-152 °C | [10] |

| Boiling Point | 341.9 ± 12.0 °C (Predicted) | [11] |

| pKa | 9.50 ± 0.10 (Predicted) | [13] |

| XLogP3 | -0.2 (Predicted) | [11] |

Table 3: Computed Spectroscopic and Physicochemical Data (for Hydrochloride Salt)

| Descriptor | Value | Source(s) |

| InChIKey | VNZZCDQPCQIUGG-UHFFFAOYSA-N | [6] |

| Canonical SMILES | C1=C(C=C(C=C1O)O)N.Cl | [6] |

| Hydrogen Bond Donor Count | 3 | [11] |

| Hydrogen Bond Acceptor Count | 2 | [11] |

| Rotatable Bond Count | 0 | [11] |

| Exact Mass | 161.024356 g/mol | [6] |

| Complexity | 87.1 | [11] |

Note: Much of the available data is computed or refers to the free base form. Experimental validation is recommended.

Experimental Protocols

Synthesis of 5-Aminobenzene-1,3-diol hydrochloride from Phloroglucinol

This protocol is based on methodologies described in patent literature for the amination of polyhydroxy aromatic compounds.[14][15] The synthesis involves the direct amination of a phloroglucinol precursor followed by conversion to its hydrochloride salt.

Objective: To synthesize 5-Aminobenzene-1,3-diol hydrochloride from a suitable phloroglucinol derivative.

Materials:

-

1,3,5-Trihydroxybenzene (Phloroglucinol)

-

Concentrated Ammonium Hydroxide

-

Concentrated Hydrochloric Acid

-

Methanol

-

Dichloromethane

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Stirring apparatus

-

Rotary evaporator

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the phloroglucinol starting material in concentrated ammonium hydroxide under an inert atmosphere (Argon or Nitrogen).

-

Amination Reaction: Stir the reaction mixture at room temperature for approximately 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: Upon completion of the reaction, remove the solvent by distillation under reduced pressure using a rotary evaporator.

-

Formation of Hydrochloride Salt: Cool the resulting product in an ice bath. Slowly add a 6N solution of hydrochloric acid to the cooled residue to form the hydrochloride salt.

-

Final Solvent Removal: Remove the solvent again by reduced pressure distillation.

-

Purification: Purify the final product by reprecipitation using a methanol/dichloromethane solvent system to yield 5-Aminobenzene-1,3-diol hydrochloride.

Expected Outcome: The product is typically obtained as a yellow solid.

Safety and Handling

5-Aminobenzene-1,3-diol hydrochloride is classified as a hazardous substance.[9]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[9]

-

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[9]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[9]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[9]

-

Handle this compound in a well-ventilated area, preferably in a fume hood, and use appropriate personal protective equipment (PPE). Store in a dry, cool, and well-ventilated place in a tightly sealed container.

Biological Activity

Currently, there is no specific information available in the public domain regarding the biological activity, mechanism of action, or involvement in any signaling pathways for 5-Aminobenzene-1,3-diol hydrochloride. While related compounds like aminophenols and resorcinols have shown a range of biological effects, including antimicrobial, antioxidant, and enzyme inhibitory activities, these cannot be directly extrapolated to the title compound.[1][2][16][17][18][19][20][21][22][23][24][25] Further research is required to elucidate the pharmacological profile of 5-Aminobenzene-1,3-diol hydrochloride.

Visualizations

As there is no known biological pathway associated with this compound, the following diagram illustrates a general experimental workflow for its synthesis and subsequent analysis.

Caption: General workflow for synthesis, characterization, and potential biological screening.

References

- 1. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Resorcinol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Resorcinol | C6H6O2 | CID 5054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 5-Aminobenzene-1,3-diol hydrochloride | C6H8ClNO2 | CID 459248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Aminobenzene-1,3-diol hydrochloride, Technical Grade, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 8. manchesterorganics.com [manchesterorganics.com]

- 9. fishersci.ch [fishersci.ch]

- 10. 5-aminobenzene-1,3-diol | 20734-67-2 [sigmaaldrich.com]

- 11. 5-Aminobenzene-1,3-diol|lookchem [lookchem.com]

- 12. 20734-67-2|5-Aminobenzene-1,3-diol|BLD Pharm [bldpharm.com]

- 13. Page loading... [guidechem.com]

- 14. US7217840B2 - Method for preparing 1,3,5-triaminobenzene and hydrolyzing it into high-purity phloroglucinal - Google Patents [patents.google.com]

- 15. EP1511726B1 - Method for preparing 1,3,5-triaminobenzene and hydrolyzing it into high-purity phloroglucinol - Google Patents [patents.google.com]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. excli.de [excli.de]

- 19. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes [mdpi.com]

- 20. 5-Amino-1-(chloromethyl)-1,2-dihydro-3H-benz[e]indoles: relationships between structure and cytotoxicity for analogues bearing different DNA minor groove binding subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Discovery of N-(1-(3-fluorobenzoyl)-1 H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 5-Aminoresorcinol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Aminoresorcinol hydrochloride, a valuable building block in pharmaceutical and chemical research. This document details the synthetic pathway from resorcinol, including experimental protocols for the key nitration and reduction steps, as well as the final salt formation. Furthermore, it outlines the analytical techniques used to characterize the final compound, supported by spectroscopic data.

Synthesis of 5-Aminoresorcinol Hydrochloride

The synthesis of 5-Aminoresorcinol hydrochloride is a multi-step process that begins with the selective nitration of resorcinol to produce 5-nitroresorcinol. This intermediate is then reduced to 5-aminoresorcinol, which is subsequently converted to its stable hydrochloride salt.

Synthesis Workflow

The overall synthetic workflow can be visualized as a two-step process followed by salt formation.

Caption: Synthetic pathway for 5-Aminoresorcinol hydrochloride.

Experimental Protocols

Step 1: Synthesis of 5-Nitroresorcinol (Selective Nitration of Resorcinol)

The selective nitration of resorcinol to the 5-position requires careful control of reaction conditions to minimize the formation of other isomers, such as 2-nitroresorcinol and 4,6-dinitroresorcinol.

Protocol:

-

In a flask equipped with a stirrer and a dropping funnel, a mixture of concentrated sulfuric acid and concentrated nitric acid (nitrating mixture) is prepared and cooled to 0-5 °C in an ice bath.

-

Resorcinol is dissolved in a suitable solvent, such as glacial acetic acid, and the solution is cooled to 0-5 °C.

-

The nitrating mixture is added dropwise to the resorcinol solution while maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

-

The reaction is quenched by pouring the mixture into ice-water, leading to the precipitation of the crude product.

-

The precipitate is filtered, washed with cold water until the washings are neutral, and then dried.

-

Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 5-nitroresorcinol.

Step 2: Synthesis of 5-Aminoresorcinol (Reduction of 5-Nitroresorcinol)

The reduction of the nitro group in 5-nitroresorcinol to an amino group can be achieved through various methods, with catalytic hydrogenation and metal/acid reduction being the most common.

Protocol 2a: Catalytic Hydrogenation

-

5-Nitroresorcinol is dissolved in a suitable solvent, such as ethanol or ethyl acetate, in a hydrogenation vessel.

-

A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

-

The vessel is connected to a hydrogen source and purged with hydrogen gas.

-

The reaction mixture is stirred under a hydrogen atmosphere (typically at a pressure of 1-4 atm) at room temperature until the theoretical amount of hydrogen is consumed, or until TLC analysis indicates the complete disappearance of the starting material.

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield 5-aminoresorcinol.

Protocol 2b: Reduction with Tin(II) Chloride

-

5-Nitroresorcinol is suspended in a mixture of concentrated hydrochloric acid and ethanol.

-

A solution of tin(II) chloride dihydrate in ethanol is added portion-wise to the suspension at room temperature.

-

The reaction mixture is then heated to reflux for several hours until the reaction is complete as monitored by TLC.

-

After cooling, the mixture is made alkaline by the addition of a concentrated sodium hydroxide solution to precipitate tin salts.

-

The mixture is filtered, and the filtrate is extracted with a suitable organic solvent, such as ethyl acetate.

-

The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford 5-aminoresorcinol.

Step 3: Synthesis of 5-Aminoresorcinol Hydrochloride (Salt Formation)

The final step involves the conversion of the 5-aminoresorcinol free base into its more stable hydrochloride salt.

Protocol:

-

5-Aminoresorcinol is dissolved in a minimal amount of a suitable anhydrous solvent, such as ethanol or isopropanol.

-

A solution of hydrogen chloride in the same solvent (or gaseous hydrogen chloride) is added dropwise to the stirred solution until the pH becomes acidic.

-

The hydrochloride salt typically precipitates out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

-

The precipitate is collected by filtration, washed with a small amount of the cold anhydrous solvent, and dried under vacuum to yield 5-Aminoresorcinol hydrochloride.[1]

Characterization of 5-Aminoresorcinol Hydrochloride

The structure and purity of the synthesized 5-Aminoresorcinol hydrochloride are confirmed using various spectroscopic and analytical techniques.

Characterization Workflow

The characterization process involves a series of analytical methods to confirm the identity and purity of the synthesized compound.

Caption: Analytical workflow for the characterization of 5-Aminoresorcinol hydrochloride.

Spectroscopic Data

Table 1: Summary of Spectroscopic Data for 5-Aminoresorcinol Hydrochloride

| Technique | Key Observations |

| ¹H NMR | Aromatic protons exhibiting specific splitting patterns and chemical shifts characteristic of the 1,3,5-trisubstituted benzene ring. Signals for the amino and hydroxyl protons. |

| ¹³C NMR | Resonances corresponding to the aromatic carbons, with distinct shifts for the carbons bearing the amino and hydroxyl groups, as well as the unsubstituted carbons. |

| FTIR (cm⁻¹) | Broad O-H and N-H stretching bands, aromatic C-H stretching, C=C aromatic ring stretching, C-N stretching, and C-O stretching vibrations. |

| Mass Spec. (m/z) | Molecular ion peak corresponding to the free base (5-aminoresorcinol) and fragmentation patterns consistent with the loss of small molecules like CO and HCN. |

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons. Due to the symmetry of the molecule, two distinct signals for the aromatic protons are anticipated. The proton at C2 would appear as a triplet, while the protons at C4 and C6 would be a doublet. The chemical shifts of the amino and hydroxyl protons can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display four signals for the aromatic carbons. The carbon atoms attached to the hydroxyl groups (C1 and C3) and the amino group (C5) will have distinct chemical shifts, as will the unsubstituted carbon atoms (C2, C4, and C6).

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule. Key absorption bands are expected in the following regions:

-

3200-3600 cm⁻¹: Broad bands corresponding to O-H and N-H stretching vibrations.

-

3000-3100 cm⁻¹: Aromatic C-H stretching vibrations.

-

1580-1620 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

1200-1350 cm⁻¹: C-N stretching of the aromatic amine.

-

1000-1250 cm⁻¹: C-O stretching of the phenol groups.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 5-Aminoresorcinol, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the free base. Common fragmentation pathways for aromatic amines and phenols include the loss of small neutral molecules.[2]

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of 5-Aminoresorcinol hydrochloride. The provided protocols and characterization data serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science. Adherence to these methodologies will facilitate the reliable preparation and verification of this important chemical intermediate.

References

Physical and chemical properties of 5-amino-1,3-benzenediol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-amino-1,3-benzenediol hydrochloride, a key intermediate in pharmaceutical synthesis. This document outlines its fundamental characteristics, provides detailed experimental protocols for its synthesis and analysis, and presents data in a clear, accessible format to support research and development activities.

Core Physical and Chemical Properties

5-Amino-1,3-benzenediol hydrochloride is a water-soluble organic compound. While specific experimental data for the hydrochloride salt is limited in publicly available literature, the properties of the free base, 5-amino-1,3-benzenediol, provide a foundational understanding.

Table 1: Physical and Chemical Properties of 5-Amino-1,3-Benzenediol and its Hydrochloride Salt

| Property | Value | Source |

| Compound | 5-Amino-1,3-benzenediol Hydrochloride | |

| Molecular Formula | C₆H₈ClNO₂ | [1] |

| Molecular Weight | 161.58 g/mol | [1] |

| IUPAC Name | 5-aminobenzene-1,3-diol;hydrochloride | [1] |

| CAS Number | 6318-56-5 | [1] |

| Compound | 5-Amino-1,3-benzenediol (Free Base) | |

| Melting Point | 150-152 °C | |

| Molecular Formula | C₆H₇NO₂ | [2] |

| Molecular Weight | 125.13 g/mol |

Synthesis and Purification

The synthesis of amino-1,3-benzenediols, including the 5-amino isomer, can be achieved through a multi-step process. A general and reliable method involves the nitration of a protected 1,3-benzenediol, followed by hydrolysis and subsequent reduction of the nitro group. The final product is then isolated as its hydrochloride salt to improve stability.[3]

Experimental Protocol: General Synthesis of Amino-1,3-Benzenediols

This protocol describes a general method that can be adapted for the synthesis of 5-amino-1,3-benzenediol hydrochloride.

1. Nitration of a Protected 1,3-Benzenediol:

-

A 1,3-bis(alkylcarbonato)benzene is reacted with a nitrating agent under controlled conditions to yield a 1,3-bis(alkylcarbonato)nitrobenzene.[3]

2. Hydrolysis:

-

The resulting nitrobenzene derivative is then hydrolyzed to produce the corresponding nitro-1,3-benzenediol.[3]

3. Reduction of the Nitro Group:

-

The nitro-1,3-benzenediol is subsequently reduced to the amino-1,3-benzenediol. This can be achieved through catalytic hydrogenation.[3]

4. Formation of the Hydrochloride Salt and Purification:

-

The crude amino-1,3-benzenediol is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt.[3]

-

Purification is typically achieved through recrystallization. A common procedure involves dissolving the crude product in concentrated hydrochloric acid, treating with decolorizing carbon, and then cooling to induce crystallization of the purified salt.[3]

Caption: General synthesis workflow for 5-amino-1,3-benzenediol hydrochloride.

Analytical Characterization

The identity and purity of 5-amino-1,3-benzenediol hydrochloride can be confirmed using a variety of analytical techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for assessing the purity of aminobenzoic acid derivatives and related compounds.

Table 2: General Parameters for Chromatographic Analysis

| Parameter | HPLC | GC |

| Stationary Phase | Reversed-phase (e.g., C18) | Non-polar or medium-polarity capillary column |

| Mobile Phase/Carrier Gas | Acetonitrile/water gradients with acid modifiers (e.g., TFA) | Inert gas (e.g., Helium, Nitrogen) |

| Detection | UV-Vis (Diode Array Detector) | Mass Spectrometry (MS) |

A specific HPLC method for a related compound, 3-aminopiperidine, utilizes a chiral column with a mobile phase of aqueous phosphate buffer and acetonitrile, and UV detection at 254 nm. This suggests that similar conditions, with appropriate optimization, could be applied to the analysis of 5-amino-1,3-benzenediol hydrochloride.

Spectroscopic Methods

Spectroscopic techniques are essential for the structural elucidation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific spectrum for 5-amino-1,3-benzenediol hydrochloride is not readily available, the 1H NMR spectrum of the related compound 1,3-benzenediol in DMSO-d6 can provide an indication of the expected aromatic proton signals.[4] For 5-amino-1,3-benzenediol hydrochloride, one would anticipate characteristic shifts for the aromatic protons, as well as signals for the amine and hydroxyl protons, which would be exchangeable with D₂O. The hydrochloride salt formation would likely shift the signals of the protons on and near the amino group.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the different functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200-3600 (broad) |

| N-H stretch (amine salt) | 2800-3200 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C=C stretch (aromatic) | 1450-1600 |

| C-O stretch (hydroxyl) | 1000-1260 |

| C-N stretch (amine) | 1020-1250 |

The provided FT-IR data for a similar compound, 5-amino-1H-pyrazole-5-carbonitrile, shows characteristic peaks for N-H, C-H, and other functional groups which can be used for comparative purposes.

Caption: A typical workflow for the synthesis and analytical characterization of a chemical compound.

Safety and Handling

5-Amino-1,3-benzenediol hydrochloride is classified as a hazardous substance. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust. In case of contact with skin or eyes, rinse immediately with plenty of water.

This technical guide serves as a foundational resource for professionals working with 5-amino-1,3-benzenediol hydrochloride. For further detailed information, consulting the primary literature and safety data sheets is strongly recommended.

References

- 1. 5-Aminobenzene-1,3-diol hydrochloride | C6H8ClNO2 | CID 459248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Aminobenzene-1,3-diol | C6H7NO2 | CID 410751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP0312931B1 - Process for the preparation of amino-1,3 benzenediol - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

Spectral Data Analysis of 5-Aminobenzene-1,3-diol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectral data for 5-Aminobenzene-1,3-diol hydrochloride (CAS No: 6318-56-5), a compound of interest in pharmaceutical and chemical research. This document compiles known spectroscopic information and provides experimental context to aid in its characterization and application.

Spectroscopic Data Summary

Comprehensive spectral data for 5-Aminobenzene-1,3-diol hydrochloride is not extensively available in the public domain. However, proton nuclear magnetic resonance (¹H NMR) data has been reported. The following table summarizes the available quantitative data.

| Technique | Parameter | Value |

| ¹H NMR | Chemical Shift (δ) | 6.32 ppm (singlet, 1H), 6.27 ppm (singlet, 2H) |

| ¹³C NMR | Not Available | - |

| IR | Not Available | - |

| Mass Spectrometry | Not Available | - |

Experimental Protocols

The reported ¹H NMR data was obtained according to the following protocol:

Synthesis of 5-Aminobenzene-1,3-diol hydrochloride:

A detailed synthesis method is described in patent EP2684868. The general procedure involves the reaction of phloroglucinol with concentrated ammonia, followed by treatment with hydrochloric acid to yield the hydrochloride salt.

¹H NMR Spectroscopy:

The nuclear magnetic resonance hydrogen spectrum (¹H NMR) was recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated methanol (CD₃OD) for the analysis.[1]

Spectral Data Interpretation

¹H Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum of 5-Aminobenzene-1,3-diol hydrochloride in CD₃OD shows two distinct signals. A singlet at 6.32 ppm corresponds to the single proton at the C2 position of the benzene ring. A second singlet at 6.27 ppm integrates to two protons, corresponding to the two equivalent protons at the C4 and C6 positions of the aromatic ring. The simplicity of the spectrum is due to the symmetrical nature of the molecule.

Expected Spectral Characteristics for Unavailable Data

-

¹³C NMR: The spectrum is expected to show four signals for the aromatic carbons due to the molecule's symmetry. The carbons bearing the hydroxyl groups (C1 and C3) would appear at a lower field (higher ppm) compared to the other aromatic carbons. The carbon attached to the amino group (C5) would also be shifted downfield. The C2, C4, and C6 carbons would have distinct chemical shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit broad O-H stretching vibrations in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl groups. N-H stretching vibrations from the protonated amine (ammonium salt) would be expected in the 2800-3200 cm⁻¹ range, potentially overlapping with the O-H stretches. Aromatic C-H stretching should appear around 3000-3100 cm⁻¹. Characteristic C=C stretching bands for the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. C-N and C-O stretching vibrations would be present in the fingerprint region (below 1400 cm⁻¹).

-

Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak for the free base (5-aminobenzene-1,3-diol) would be expected at m/z 125.13. Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), the protonated molecule [M+H]⁺ at m/z 126.14 might be observed for the free base. For the hydrochloride salt, the spectrum would likely show the peak for the cationic part of the molecule.

Workflow for Spectral Data Acquisition

The following diagram illustrates a logical workflow for the acquisition and analysis of spectral data for a chemical compound like 5-Aminobenzene-1,3-diol hydrochloride.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide on the Solubility of 5-Aminobenzene-1,3-diol Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Aminobenzene-1,3-diol hydrochloride (CAS Number: 6318-56-5), a chemical compound of interest in various research and development applications. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the standardized experimental protocols for determining its solubility in key organic solvents. Furthermore, it presents a structured framework for recording and interpreting this data, which is crucial for applications ranging from reaction chemistry to formulation development in the pharmaceutical industry.

Core Compound Information

-

IUPAC Name: 5-aminobenzene-1,3-diol;hydrochloride[1]

-

Molecular Formula: C₆H₈ClNO₂[1]

-

Molecular Weight: 161.59 g/mol [2]

-

Synonyms: 3,5-Dihydroxyaniline Hydrochloride, 5-Aminoresorcinol hydrochloride[3]

Quantitative Solubility Data

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Methanol | 25 | Data to be determined | |

| 40 | Data to be determined | ||

| Ethanol | 25 | Data to be determined | |

| 40 | Data to be determined | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | |

| 40 | Data to be determined | ||

| N,N-Dimethylformamide (DMF) | 25 | Data to be determined | |

| 40 | Data to be determined | ||

| Acetone | 25 | Data to be determined | |

| 40 | Data to be determined | ||

| Acetonitrile | 25 | Data to be determined | |

| 40 | Data to be determined |

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure that requires precision and adherence to established methodologies to ensure data accuracy and reproducibility. The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the shake-flask method .[4]

Objective

To determine the concentration of a saturated solution of 5-Aminobenzene-1,3-diol hydrochloride in a specific organic solvent at a controlled temperature.

Materials and Equipment

-

5-Aminobenzene-1,3-diol hydrochloride (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically resistant to the solvent)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer for concentration analysis

Methodology

-

Preparation of Supersaturated Solution: Add an excess amount of 5-Aminobenzene-1,3-diol hydrochloride to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium with the dissolved solute is achieved.

-

Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a sufficient period to ensure equilibrium is reached. A common practice is to agitate for 24 to 72 hours. It is advisable to determine the time to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) to see if the concentration remains constant.

-

Phase Separation: Once equilibrium is established, allow the vials to rest in the thermostatic bath for a period to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed pipette to prevent precipitation. Immediately filter the solution using a syringe filter that is chemically compatible with the solvent to remove any undissolved microparticles.

-

Dilution: Accurately dilute the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of 5-Aminobenzene-1,3-diol hydrochloride in the same solvent is required for accurate quantification.

-

Calculation: Calculate the solubility of the compound in the original undiluted solution, taking into account the dilution factor. The results are typically expressed in units such as g/100 mL or mg/mL.

Visualized Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding the solubility of a compound is a critical first step that influences subsequent research pathways. The diagram below illustrates the logical relationship between solubility assessment and further preclinical studies.

Caption: Impact of solubility on drug development pathways.

This guide provides a foundational understanding and practical framework for assessing the solubility of 5-Aminobenzene-1,3-diol hydrochloride. Accurate and systematic determination of its solubility in various organic solvents is paramount for its effective application in research and development.

References

5-Aminobenzene-1,3-diol Hydrochloride: A Versatile Scaffold for Bioactive Molecules in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminobenzene-1,3-diol hydrochloride, also known as 5-aminoresorcinol hydrochloride, is a highly functionalized aromatic compound that serves as a valuable and versatile building block in the field of medicinal chemistry. Its unique trifunctional nature, featuring an amino group and two hydroxyl groups on a benzene ring, provides multiple reactive sites for chemical modification. This allows for the construction of a diverse array of complex molecules with a wide range of biological activities. The strategic placement of these functional groups makes it an ideal starting material for the synthesis of various heterocyclic systems and other pharmacologically relevant scaffolds. This guide provides a comprehensive overview of the utility of 5-aminobenzene-1,3-diol hydrochloride in the synthesis of bioactive compounds, with a focus on its application in the development of kinase inhibitors and other therapeutic agents.

Physicochemical Properties

A clear understanding of the physicochemical properties of 5-aminobenzene-1,3-diol hydrochloride is essential for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 6318-56-5 | [1][2] |

| Molecular Formula | C₆H₈ClNO₂ | [2] |

| Molecular Weight | 161.59 g/mol | [2] |

| Appearance | Off-white to gray crystalline powder | [1] |

| Melting Point | >300 °C | [1] |

| Solubility | Soluble in water and polar organic solvents. |

Synthetic Applications in Medicinal Chemistry

The strategic arrangement of the amino and hydroxyl groups on the benzene ring of 5-aminobenzene-1,3-diol allows for a variety of chemical transformations, making it a key intermediate in the synthesis of several classes of bioactive molecules.

Synthesis of Benzothiazole Derivatives

One of the most significant applications of anilines in medicinal chemistry is in the synthesis of the benzothiazole scaffold, which is a core structure in numerous pharmacologically active compounds, including kinase inhibitors, antimicrobial, and anticancer agents. The general synthesis of 2-aminobenzothiazoles from anilines involves a reaction with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic medium like acetic acid.

References

Discovery and history of 5-Aminoresorcinol and its salts

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminoresorcinol, also known as 5-amino-1,3-benzenediol or 3,5-dihydroxyaniline, is a chemical compound of interest in various scientific fields, including synthetic chemistry and materials science. While not as extensively studied for its biological activity as other resorcinol derivatives, its structural similarity to biologically active phenols warrants investigation. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known properties of 5-Aminoresorcinol and its salts, with a focus on data relevant to research and development.

Introduction

5-Aminoresorcinol is an aromatic amine and a derivative of resorcinol (1,3-dihydroxybenzene). Its chemical structure, featuring both hydroxyl and amino functional groups, makes it a versatile intermediate in organic synthesis. While its primary applications have been in the chemical industry, its potential role in drug development as a scaffold or intermediate is an area of emerging interest.

Discovery and History

The precise date and discoverer of 5-Aminoresorcinol are not well-documented in easily accessible historical records. Early research on aromatic amines and phenols in the 19th and early 20th centuries likely led to its synthesis. One of its synonyms, "Phloramine," suggests a historical connection to phloroglucinol (1,3,5-trihydroxybenzene), a structurally related compound. The synthesis of amino-substituted phenols was an active area of research in classical organic chemistry. Typically, such compounds were prepared by the reduction of the corresponding nitro-phenols. The historical synthesis of 5-Aminoresorcinol would have likely followed the nitration of resorcinol, followed by reduction of the resulting 5-nitroresorcinol.

Physicochemical Properties

5-Aminoresorcinol is a solid at room temperature. Its properties are influenced by the presence of both acidic hydroxyl groups and a basic amino group, allowing it to form salts with both acids and bases.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₂ | [1][2] |

| Molecular Weight | 125.13 g/mol | [1] |

| CAS Number | 20734-67-2 | [1][2] |

| Predicted Boiling Point | 341.9 ± 12.0 °C | [3] |

| Predicted Density | 1.412 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 9.50 ± 0.10 | [2] |

Synthesis and Experimental Protocols

The most common and established method for the synthesis of 5-Aminoresorcinol is the reduction of 5-nitroresorcinol.

Synthesis of 5-Nitroresorcinol (Precursor)

The nitration of resorcinol can yield various isomers. To favor the formation of 4-nitro and subsequently dinitro derivatives, specific reaction conditions are necessary. The direct selective synthesis of 5-nitroresorcinol is less common; it is often produced as part of a mixture. However, processes for preparing dinitroresorcinol, which can be selectively reduced, are documented. For instance, 4,6-dinitroresorcinol can be prepared by reacting resorcinol with concentrated nitric acid that is substantially free of nitric acid suboxides at low temperatures (-15 to -21 °C).[4]

Reduction of 5-Nitroresorcinol to 5-Aminoresorcinol

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Catalytic hydrogenation is a widely used and efficient method.

Experimental Protocol: Catalytic Hydrogenation of 5-Nitroresorcinol

-

Materials: 5-nitroresorcinol, Ethanol (or other suitable solvent), Palladium on carbon (Pd/C) catalyst (5-10% w/w), Hydrogen gas (H₂), Inert gas (Nitrogen or Argon).

-

Apparatus: A hydrogenation apparatus (e.g., Parr hydrogenator or a flask equipped with a balloon filled with hydrogen), magnetic stirrer, filtration apparatus.

-

Procedure:

-

In a suitable reaction vessel, dissolve 5-nitroresorcinol in ethanol.

-

Carefully add the Pd/C catalyst to the solution. The amount of catalyst is typically 1-5 mol% relative to the substrate.

-

Purge the reaction vessel with an inert gas (e.g., nitrogen) to remove air.

-

Introduce hydrogen gas into the vessel, either from a cylinder to a desired pressure (e.g., 1-4 atm) or by using a hydrogen-filled balloon for atmospheric pressure hydrogenation.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Wash the filter cake with a small amount of ethanol.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain crude 5-Aminoresorcinol.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

-

Caption: General synthesis workflow for 5-Aminoresorcinol and its salts.

Salts of 5-Aminoresorcinol

The presence of the basic amino group allows 5-Aminoresorcinol to readily form salts with various acids. The hydrochloride and sulfate salts are common forms for improving the stability and solubility of amines.

Preparation of 5-Aminoresorcinol Hydrochloride

Experimental Protocol:

-

Materials: 5-Aminoresorcinol, Concentrated hydrochloric acid (HCl), Diethyl ether or other suitable non-polar solvent.

-

Apparatus: Beaker or flask, magnetic stirrer, ice bath, filtration apparatus.

-

Procedure:

-

Dissolve the crude or purified 5-Aminoresorcinol in a minimal amount of a suitable solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether).

-

Cool the solution in an ice bath.

-

Slowly add a slight stoichiometric excess of concentrated hydrochloric acid dropwise with stirring.

-

A precipitate of 5-Aminoresorcinol hydrochloride should form.

-

Continue stirring in the ice bath for a short period to ensure complete precipitation.

-

Collect the solid salt by vacuum filtration.

-

Wash the salt with a small amount of cold diethyl ether to remove any unreacted starting material and excess acid.

-

Dry the salt under vacuum.

-

Properties of Aminoresorcinol Salts

| Property | Expected Value/Characteristic (by analogy to 4-Aminoresorcinol HCl) | Source |

| Appearance | Crystalline solid | [5] |

| Solubility | Higher water solubility compared to the free base | [5] |

| Melting Point | Likely to decompose at a high temperature (e.g., >200 °C) | [6] |

Biological Activity and Potential Applications in Drug Development

The biological activity of 5-Aminoresorcinol itself has not been extensively investigated. However, the broader class of resorcinol derivatives exhibits a wide range of biological effects, suggesting potential areas for future research.

Resorcinol-containing compounds are known to interact with various biological targets. For instance, certain resorcinol derivatives are inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[7] The structurally similar 2-Aminoresorcinol has been identified as a potent inhibitor of alpha-glucosidase, an enzyme involved in carbohydrate digestion.[8] Furthermore, some resorcinol derivatives have been investigated as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes involved in the inflammatory cascade.[9]

Given these activities within the resorcinol class, 5-Aminoresorcinol could serve as a valuable scaffold or starting material for the synthesis of novel therapeutic agents. Its functional groups provide handles for chemical modification to explore structure-activity relationships and develop compounds with specific biological profiles.

Signaling Pathways:

Currently, there is no specific, well-defined signaling pathway in which 5-Aminoresorcinol has been demonstrated to play a direct role. The general biological activities observed for related resorcinols, such as enzyme inhibition, do not in themselves constitute a signaling pathway. Further research is required to determine if 5-Aminoresorcinol or its derivatives interact with specific cellular receptors or modulate intracellular signaling cascades.

Conclusion

5-Aminoresorcinol is a chemical compound with a straightforward synthesis, primarily through the reduction of its nitro precursor. While its history is not prominently documented, its utility as a chemical intermediate is clear. The physicochemical properties of the free base and the anticipated properties of its salts make it a subject of interest for further study. Although direct evidence of its involvement in specific biological signaling pathways is currently lacking, the known activities of related resorcinol derivatives suggest that 5-Aminoresorcinol holds potential as a building block in the design and development of new bioactive molecules. This guide provides a foundation for researchers and professionals in the field to understand and further explore the chemistry and potential applications of this compound.

References

- 1. 5-Aminoresorcinol | 20734-67-2 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 5-Aminoresorcinol CAS#: 20734-67-2 [m.chemicalbook.com]

- 4. US5371303A - One-step preparation of 4,6-dinitroresorcinol from resorcinol - Google Patents [patents.google.com]

- 5. chembk.com [chembk.com]

- 6. 4-氨基间苯二酚 盐酸盐 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Aminoresorcinol is a potent alpha-glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, inhibitory activity and in silico docking of dual COX/5-LOX inhibitors with quinone and resorcinol core - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical Exploration of the Electronic Structure of 5-Aminobenzene-1,3-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the electronic structure of 5-Aminobenzene-1,3-diol (also known as 3,5-dihydroxyaniline). In the absence of extensive experimental and computational studies directly targeting this molecule, this document presents a hypothetical yet methodologically rigorous investigation based on established principles of computational chemistry. By employing Density Functional Theory (DFT), this guide elucidates the molecular geometry, electronic properties, and spectroscopic characteristics of 5-Aminobenzene-1,3-diol. The presented data, including optimized structural parameters, frontier molecular orbital analysis, and simulated spectroscopic data, offers valuable insights for researchers in drug design and materials science. This work also explores the potential biological significance of this compound, contextualized within relevant signaling pathways.

Introduction

5-Aminobenzene-1,3-diol is an aromatic organic compound featuring both amino and hydroxyl functional groups. This unique combination imparts a range of chemical properties that make it a molecule of interest in various scientific domains, including medicinal chemistry and polymer science. The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and potential biological activity. Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are powerful tools for investigating these properties at the atomic level.

This guide outlines a theoretical study of 5-Aminobenzene-1,3-diol, providing a foundational understanding of its electronic characteristics. The methodologies and data presented herein serve as a robust framework for future experimental and computational investigations.

Computational Methodology

The electronic structure calculations detailed in this guide were hypothetically performed using the Gaussian 09 suite of programs. The molecular geometry of 5-Aminobenzene-1,3-diol was optimized in the gas phase using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). The 6-311++G(d,p) basis set, which includes diffuse and polarization functions, was employed to provide a balanced description of the electronic structure. Frequency calculations were subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

The workflow for the computational analysis is depicted below:

Methodological & Application

Application Notes and Protocols: Synthesis of Azo Dyes Using 5-Aminobenzene-1,3-diol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes are a significant class of organic compounds characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings. These dyes are widely utilized in various industrial and scientific applications, including textiles, printing, food technology, and pharmaceuticals. Their broad spectrum of colors, straightforward synthesis, and tunable properties make them a subject of continuous research. Azo compounds have also garnered attention in the biomedical field for their potential as antibacterial, antiviral, and anticancer agents.

This document provides detailed protocols for the synthesis of azo dyes using 5-aminobenzene-1,3-diol hydrochloride as a key coupling component. The presence of amino and hydroxyl groups on the benzene ring of this precursor makes it a highly activated aromatic system, facilitating the electrophilic substitution reaction with diazonium salts. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for the initial stages of the coupling reaction.

General Reaction Scheme

The synthesis of azo dyes from 5-aminobenzene-1,3-diol hydrochloride follows a two-step process:

-

Diazotization of a primary aromatic amine: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt.[1]

-

Azo coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich coupling agent, in this case, 5-aminobenzene-1,3-diol hydrochloride. The coupling reaction is typically carried out in a slightly alkaline medium to deprotonate the hydroxyl groups of the diol, thereby increasing its nucleophilicity.

Experimental Protocols

Protocol 1: General Synthesis of an Azo Dye from a Primary Aromatic Amine and 5-Aminobenzene-1,3-diol Hydrochloride

This protocol outlines the general procedure for the synthesis of an azo dye. The specific quantities of reagents will depend on the chosen aromatic amine.

Materials:

-

Primary aromatic amine (e.g., aniline, p-toluidine, sulfanilic acid)

-

5-Aminobenzene-1,3-diol hydrochloride

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Urea (optional, to quench excess nitrous acid)

-

Distilled water

-

Ice

-

Beakers

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Buchner funnel and filter paper

-

pH paper or pH meter

Procedure:

Part A: Diazotization of the Primary Aromatic Amine

-

In a 250 mL beaker, dissolve the chosen primary aromatic amine (0.1 mol) in a solution of concentrated hydrochloric acid (25 mL) and water (50 mL). Stir until the amine is completely dissolved. Some amines may require gentle heating to dissolve, in which case the solution should be cooled back to room temperature.

-

Cool the solution to 0–5 °C in an ice bath with continuous stirring. It is crucial to maintain this low temperature throughout the diazotization process to prevent the decomposition of the unstable diazonium salt.

-

In a separate beaker, prepare a solution of sodium nitrite (0.1 mol, 6.9 g) in 30 mL of cold water.

-

Slowly add the sodium nitrite solution dropwise to the cold amine solution using a dropping funnel. The addition should be done over 10–15 minutes, ensuring the temperature does not rise above 5 °C.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for another 15–20 minutes to ensure the reaction goes to completion.

-

(Optional) Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). If present, a small amount of urea can be added to quench it. The resulting solution contains the diazonium salt and is used immediately in the next step.

Part B: Azo Coupling with 5-Aminobenzene-1,3-diol Hydrochloride

-

In a 500 mL beaker, dissolve 5-aminobenzene-1,3-diol hydrochloride (0.1 mol, 16.16 g) in 100 mL of distilled water.

-

Cool this solution to 0–5 °C in an ice bath.

-

Slowly add the freshly prepared cold diazonium salt solution from Part A to the cold solution of 5-aminobenzene-1,3-diol hydrochloride with vigorous stirring.

-

During the addition of the diazonium salt, slowly add a 10% aqueous solution of sodium hydroxide to maintain the pH of the reaction mixture between 8 and 10. The color of the solution will change as the azo dye is formed.

-

After the complete addition of the diazonium salt, continue stirring the reaction mixture in the ice bath for another 30 minutes.

-

The precipitated azo dye is then collected by vacuum filtration using a Buchner funnel.

-

Wash the solid dye with a small amount of cold water to remove any soluble impurities.

-

Dry the product in a desiccator or a drying oven at a low temperature.

Data Presentation

The following table provides illustrative quantitative data for the synthesis of a hypothetical azo dye derived from the coupling of diazotized aniline with 5-aminobenzene-1,3-diol hydrochloride. Researchers should replace this with their experimental data.

| Parameter | Value |

| Reactants | |

| Aromatic Amine | Aniline |

| Coupling Component | 5-Aminobenzene-1,3-diol hydrochloride |

| Reaction Conditions | |

| Diazotization Temperature | 0-5 °C |

| Coupling pH | 8-10 |

| Reaction Time | 1 hour |

| Product Characterization | |

| Yield | 85% |

| Color | Deep Red |

| Melting Point | 210-215 °C (decomposes) |

| λmax (in ethanol) | 480 nm |

| FT-IR (cm⁻¹) | |

| O-H stretch | ~3400 (broad) |

| N-H stretch | ~3300 |

| N=N stretch | ~1450 |

| ¹H NMR (DMSO-d₆, δ ppm) | |

| Aromatic Protons | 6.5-8.0 (multiplet) |

| OH Protons | ~9.5 (broad singlet) |

| NH₂ Protons | ~5.0 (broad singlet) |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of azo dyes.

General Signaling Pathway for Azo Dye Cytotoxicity

Many azo dyes exhibit biological activity, and their mechanism of action can involve various cellular pathways. For instance, some azo compounds have been shown to induce apoptosis in cancer cells. The following diagram illustrates a generalized signaling pathway that could be investigated for a novel azo dye.

Caption: Generalized apoptosis signaling pathway.

Applications and Future Perspectives

Azo dyes synthesized from 5-aminobenzene-1,3-diol hydrochloride are expected to exhibit interesting properties due to the presence of multiple functional groups. The amino and hydroxyl substituents can act as auxochromes, potentially leading to dyes with intense colors and good dyeing properties on various fabrics.

Furthermore, these functional groups offer sites for further chemical modification, which is of particular interest in drug development. For instance, they could be conjugated to other bioactive molecules to create targeted drug delivery systems. The potential biological activities of these novel azo dyes, such as their antimicrobial and anticancer properties, warrant further investigation. The protocols provided herein offer a solid foundation for researchers to synthesize and explore the potential of this promising class of compounds. The applications of azo dyes are vast, ranging from traditional uses in the textile industry to cutting-edge biomedical research, including bioimaging and photodynamic therapy.[2]

References

Application Notes: Diazotization of 5-Aminoresorcinol Hydrochloride

The diazotization of aromatic amines is a cornerstone reaction in synthetic organic chemistry, converting a primary amino group into a highly versatile diazonium salt. This process is fundamental for the synthesis of a wide array of aromatic compounds. The resulting diazonium salt of 5-aminoresorcinol is a reactive intermediate, particularly valuable in the development of azo dyes and as a precursor for various substitution reactions.

The general method involves treating the primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid, such as hydrochloric acid.[1][2][3] Due to the inherent instability of most diazonium salts, the reaction is conducted at low temperatures, typically between 0 and 5 °C, to prevent decomposition.[2][3] The diazonium salt solution is usually used immediately in subsequent reactions without isolation.[2]

The diazonium salt derived from 5-aminoresorcinol is particularly reactive in azo coupling reactions due to the activating effect of the two hydroxyl groups on the aromatic ring. These intermediates are crucial in the synthesis of specialized dyes and pigments.[4] Furthermore, the diazonium group can be replaced by a variety of substituents (e.g., -OH, -Cl, -Br, -CN, -F) through reactions like the Sandmeyer or Schiemann reactions, making it a pivotal tool for introducing diverse functionalities onto the resorcinol scaffold.[1][5]

Safety Precautions: Diazonium salts are thermally unstable and can be explosive in their solid, dry state.[6] Therefore, they are almost always prepared and used in a cold aqueous solution. It is imperative to maintain the low temperature throughout the synthesis and subsequent use.[2][6] Any excess nitrous acid should be quenched, for example with urea or sulfamic acid, after the diazotization is complete.

Quantitative Data Summary

The following table summarizes the reagents and their respective quantities for the diazotization of 5-aminoresorcinol hydrochloride on a 10 mmol scale.

| Reagent | Molar Mass ( g/mol ) | Molar Equivalents | Amount | Concentration / Notes |

| 5-Aminoresorcinol Hydrochloride | 161.59 | 1.0 | 1.62 g | Starting material |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | ~2.5 - 3.0 | ~7.5 - 9.0 mL | ~37% w/w; used in excess to ensure acidic conditions and solubility |

| Sodium Nitrite (NaNO₂) | 69.00 | 1.0 - 1.05 | 0.69 - 0.72 g | Diazotizing agent |

| Deionized Water | 18.02 | - | ~40 mL | Solvent |

| Urea or Sulfamic Acid | 60.06 or 97.09 | - | Small amount | To quench excess nitrous acid |

Detailed Experimental Protocol

This protocol describes the preparation of a diazonium salt solution from 5-aminoresorcinol hydrochloride for immediate use in subsequent reactions.

Materials and Equipment:

-

250 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Dropping funnel

-

Ice-salt bath

-

Beakers and graduated cylinders

-

Starch-iodide paper

Procedure:

-

Preparation of the Amine Solution:

-

In the 250 mL three-necked flask, suspend 1.62 g (10 mmol) of 5-aminoresorcinol hydrochloride in 25 mL of deionized water.

-

Equip the flask with a magnetic stir bar, a thermometer, and a dropping funnel.

-

Place the flask in an ice-salt bath and begin stirring.

-

Slowly add 7.5 mL of concentrated hydrochloric acid to the suspension. The temperature should be maintained below 5 °C during the addition.[7]

-

Stir the mixture until the 5-aminoresorcinol hydrochloride is fully dissolved. A clear, pale solution should be obtained.

-

-

Preparation of the Nitrite Solution:

-

In a separate small beaker, dissolve 0.70 g (10.1 mmol) of sodium nitrite in 15 mL of cold deionized water. Keep this solution in an ice bath until ready for use.

-

-

Diazotization Reaction:

-

Ensure the temperature of the amine solution is stable between 0 and 5 °C.[3]

-

Slowly add the cold sodium nitrite solution dropwise from the dropping funnel to the stirred amine solution over a period of 20-30 minutes.

-

It is critical to maintain the reaction temperature between 0 and 5 °C throughout the addition, as the reaction is exothermic.[8]

-

After the complete addition of the nitrite solution, continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure the reaction goes to completion.[9]

-

-

Monitoring for Completion:

-

To check for the completion of the diazotization, test for the presence of excess nitrous acid.

-

Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate formation of a blue-black color indicates the presence of excess nitrous acid and that the diazotization is complete.

-

If the test is negative, add a small additional amount of the sodium nitrite solution and stir for another 10 minutes before re-testing.

-

-

Quenching Excess Nitrous Acid (Optional but Recommended):

-

Once the reaction is complete, any excess nitrous acid can be destroyed by the careful, portion-wise addition of a small amount of urea or sulfamic acid until the starch-iodide test is negative.[9] This prevents unwanted side reactions in subsequent steps.

-

-

Use of the Diazonium Salt Solution:

-

The resulting cold solution of the 5-hydroxy-1,3-benzenediazonium chloride is now ready for immediate use in subsequent coupling or substitution reactions. The solution should not be stored.[2]

-

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps for the synthesis of the diazonium salt.

References

- 1. byjus.com [byjus.com]

- 2. Preparation of Diazonium salts, Chemistry by unacademy [unacademy.com]

- 3. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 4. study.com [study.com]

- 5. lkouniv.ac.in [lkouniv.ac.in]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. rsc.org [rsc.org]

- 8. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]

- 9. scialert.net [scialert.net]

5-Aminobenzene-1,3-diol Hydrochloride: A Versatile Precursor for the Synthesis of Bioactive Heterocycles

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Aminobenzene-1,3-diol hydrochloride, also known as 5-aminoresorcinol hydrochloride, is a highly functionalized aromatic compound that serves as a valuable precursor for the synthesis of a diverse range of bioactive heterocyclic molecules. Its unique structure, featuring both amino and dihydroxyl functionalities on a benzene ring, allows for its participation in various cyclization and condensation reactions to form privileged scaffolds in medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis of quinoline, benzoxazole, and phenoxazine derivatives from 5-aminobenzene-1,3-diol hydrochloride, along with their potential biological activities and associated signaling pathways.

I. Synthesis of Bioactive Quinolines

Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The Doebner-von Miller reaction provides a classic and adaptable method for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.

Experimental Protocol: Synthesis of 7-Hydroxy-5-aminoquinoline Derivatives via Doebner-von Miller Reaction

This protocol describes the synthesis of a 7-hydroxy-5-aminoquinoline derivative using 5-aminobenzene-1,3-diol hydrochloride and an α,β-unsaturated aldehyde.

Materials:

-

5-Aminobenzene-1,3-diol hydrochloride

-

Crotonaldehyde (or other α,β-unsaturated aldehyde/ketone)

-

Concentrated Sulfuric Acid

-

Arsenic pentoxide (or other oxidizing agent)

-

Ethanol

-

Sodium hydroxide solution

-

Dichloromethane

Procedure:

-

In a fume hood, cautiously add concentrated sulfuric acid to a mixture of 5-aminobenzene-1,3-diol hydrochloride and glycerol in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

-

Slowly add an oxidizing agent, such as arsenic pentoxide, in portions to the mixture.

-

Carefully heat the reaction mixture to initiate the exothermic reaction. Maintain a controlled temperature, using external cooling if necessary.

-